molecular formula C15H21NO4S B215577 Ethyl 2-[(ethoxyacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Ethyl 2-[(ethoxyacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No. B215577
M. Wt: 311.4 g/mol
InChI Key: IRMXHWCFKQILQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-[(ethoxyacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, also known as ETTB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. ETTB is a benzothiophene derivative that has been synthesized through a multistep process involving several chemical reactions.

Mechanism of Action

The mechanism of action of Ethyl 2-[(ethoxyacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. Ethyl 2-[(ethoxyacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory mediators. Ethyl 2-[(ethoxyacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has also been shown to modulate the activity of ion channels in the brain, which may contribute to its anticonvulsant and analgesic properties.
Biochemical and Physiological Effects
Ethyl 2-[(ethoxyacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been shown to have several biochemical and physiological effects. In vitro studies have shown that Ethyl 2-[(ethoxyacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can inhibit the production of pro-inflammatory cytokines and chemokines in immune cells. In vivo studies have shown that Ethyl 2-[(ethoxyacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can reduce inflammation and pain in animal models of arthritis and neuropathic pain. Ethyl 2-[(ethoxyacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has also been shown to have anticonvulsant activity in animal models of epilepsy.

Advantages and Limitations for Lab Experiments

Ethyl 2-[(ethoxyacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several advantages for lab experiments, including its relatively simple synthesis method and its potential as a building block for the synthesis of novel materials. However, Ethyl 2-[(ethoxyacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate also has some limitations, including its low solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for research on Ethyl 2-[(ethoxyacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate. One direction is to further investigate its potential as an anti-inflammatory agent and as a drug candidate for the treatment of neurodegenerative diseases. Another direction is to explore its potential as a building block for the synthesis of novel materials with potential applications in electronic devices. Additionally, further studies are needed to elucidate the mechanism of action of Ethyl 2-[(ethoxyacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate and to determine its safety and efficacy in humans.

Synthesis Methods

The synthesis of Ethyl 2-[(ethoxyacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves a multistep process that starts with the condensation of ethyl acetoacetate and 2-mercaptobenzothiazole to form ethyl 2-(2-mercaptobenzothiazol-6-yl)acetoacetate. This intermediate is then treated with ethyl chloroformate and triethylamine to form ethyl 2-(2-(ethoxycarbonyl)acetylthio)benzothiazole-6-carboxylate. The final step involves the reaction of this intermediate with ethylenediamine to form Ethyl 2-[(ethoxyacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate.

Scientific Research Applications

Ethyl 2-[(ethoxyacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been found to have potential applications in various fields, including medicinal chemistry, pharmacology, and material science. In medicinal chemistry, Ethyl 2-[(ethoxyacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been studied for its potential as an anti-inflammatory agent and as a drug candidate for the treatment of neurodegenerative diseases. In pharmacology, Ethyl 2-[(ethoxyacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been shown to have anticonvulsant and analgesic properties. In material science, Ethyl 2-[(ethoxyacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been used as a building block for the synthesis of novel materials with potential applications in electronic devices.

properties

Product Name

Ethyl 2-[(ethoxyacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Molecular Formula

C15H21NO4S

Molecular Weight

311.4 g/mol

IUPAC Name

ethyl 2-[(2-ethoxyacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C15H21NO4S/c1-3-19-9-12(17)16-14-13(15(18)20-4-2)10-7-5-6-8-11(10)21-14/h3-9H2,1-2H3,(H,16,17)

InChI Key

IRMXHWCFKQILQY-UHFFFAOYSA-N

SMILES

CCOCC(=O)NC1=C(C2=C(S1)CCCC2)C(=O)OCC

Canonical SMILES

CCOCC(=O)NC1=C(C2=C(S1)CCCC2)C(=O)OCC

Origin of Product

United States

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